4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
The compound “4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the heterocyclic ring is an imidazo[4,5-c]pyridine ring, which is a fused ring structure containing a pyridine ring and an imidazole ring .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyridine derivatives, for example, can undergo a variety of reactions, including cross-coupling reactions with alkyl halides .Scientific Research Applications
P2X7 Receptor Antagonists
4,5,6,7-Tetrahydro-imidazo[4,5-c]pyridines, a category that includes 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been explored as P2X7 receptor antagonists. These compounds have shown potential in addressing P2X7 affinity and liver microsomal stability issues, with particular focus on methyl-substituted derivatives (Swanson et al., 2016).
Solid Phase Synthesis
The synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines on a solid support has been developed, using substituted m-tyramines, histamines, and various aromatic, aliphatic, and heterocyclic aldehydes (Hutchins & Chapman, 1996).
VEGFR-2 Kinase Inhibitors
Compounds within this chemical class have been identified as new VEGFR-2 kinase inhibitors. They are synthesized from various (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters, highlighting their role in inhibiting VEGFR-2 kinase activity (Han et al., 2012).
Vibrational Spectra and Structure Analysis
The molecular structures, vibrational energy levels, and potential energy distribution of methyl-derivatives of imidazo[4,5-c]pyridine, including 4-methyl-imidazo[4,5-c]pyridine and 7-methyl-imidazo[4,5-c]pyridine, have been studied using quantum chemical calculations and XRD studies (Dymińska et al., 2011).
Anti-Cancer Properties
Certain imidazo[4,5-c]pyridine analogs have been explored for their potential as Akt (PKB) kinase antagonists, indicating their use in cancer treatment (Lippa, 2007).
Immunomodulatory Effects
Imidazo[4,5-c]pyridines, also known as 3-deazapurines, and their nucleosides have been synthesized and evaluated for immunosuppressive and anti-inflammatory properties (Krenitsky et al., 1986).
Synthesis of Potential Anticancer Agents
Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents. They have been shown to cause the accumulation of cells at mitosis, indicating their role in cancer treatment (Temple et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cellular processes .
Mode of Action
This could result in altered cellular processes, potentially contributing to its pharmacological effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its pharmacological effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 169.22 Da
Molecular Mechanism
It is important to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
properties
IUPAC Name |
4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-2-4-10(5-3-9)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKCSYVDFSFJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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